N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
The study of complex chemical compounds often involves understanding their synthesis, molecular structure, and how these aspects contribute to their physical and chemical properties. While the exact compound has not been directly studied, related research provides valuable insights into similar compounds' synthesis processes, molecular interactions, and potential applications in various fields.
Synthesis Analysis
Research on related compounds, such as those involving pyrrolidinophenone-type designer drugs and other complex organic molecules, often highlights innovative synthesis methods. These methods may include specific reactions under controlled conditions to achieve high purity and yield of the target compound. For example, the synthesis of pyrrolidinophenone-type compounds involves careful manipulation of precursors and catalysts to form the desired molecular structure with specific functional groups (Sauer et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of complex compounds is crucial for understanding their potential interactions and reactivity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to elucidate the structure of novel compounds, providing insights into their potential biological activity and pharmacological applications (Cai et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are directly influenced by its molecular structure. Studies on related compounds have shown that modifications to the molecular structure can significantly impact their reactivity, stability, and interaction with biological systems. For instance, the introduction of methyl groups or alterations in the pyrimidinyl ring structure can affect a compound's pharmacokinetic and pharmacodynamic profiles (Kiernan et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and stability, are essential for their practical application. These properties are often determined through experimental analysis and can provide insights into the compound's behavior in various environments. For example, the solubility of a compound in different solvents can influence its absorption and distribution in biological systems (Frandsen, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, potential for forming adducts, and susceptibility to metabolic pathways, are critical for understanding a compound's safety and efficacy. Analytical techniques like accelerator mass spectrometry and enzymatic assays can reveal how compounds interact with biological molecules, offering clues to their mechanisms of action and potential toxicities (Lightfoot et al., 2000).
Scientific Research Applications
Anticancer Activity
The compound's role in cancer research is significant, particularly in the synthesis and evaluation of its derivatives as potential anticancer agents. For instance, compounds with similar pyrimidinone and pyrrolo[2,3-d]pyrimidine structures have been synthesized and evaluated for their antitumor activities, showing promise against various cancer cell lines. The mechanism often involves the inhibition of critical cellular enzymes or pathways, indicating the compound's potential as a lead structure for developing novel anticancer drugs (Gangjee, et al., 2000), (Hafez & El-Gazzar, 2017).
Antimicrobial and Antibacterial Activity
Pyrimidinone derivatives, including structures similar to the queried compound, have been explored for their antimicrobial and antibacterial efficacy. These compounds are synthesized using various starting materials and have shown good antibacterial and antifungal activities comparable to standard drugs. This suggests their potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan, et al., 2012), (Bondock, et al., 2008).
Dual Inhibitory Action
Research has been conducted on compounds with pyrrolo[2,3-d]pyrimidine structures that act as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making their inhibitors potential candidates for antitumor therapy. The dual inhibitory action enhances the compound's efficacy and reduces the likelihood of resistance development (Gangjee, et al., 2005).
Insecticidal Activity
Pyridine derivatives, structurally related to the queried compound, have been synthesized and tested for their efficacy against various insect species, such as the cowpea aphid. These studies have revealed significant insecticidal activities, opening avenues for developing new, more effective, and safer insecticides (Bakhite, et al., 2014).
CNS Activity
Derivatives of the compound have been synthesized and evaluated for their potential as central nervous system (CNS) active agents, including antidepressant and nootropic activities. This research indicates the compound's utility as a base structure for developing drugs targeting CNS disorders (Thomas, et al., 2016).
properties
IUPAC Name |
N-(3-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-6-5-7-15(10-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZXAPGWWRZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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